N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide
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Overview
Description
N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and triazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with appropriate triazine derivatives under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product. The reaction conditions often include specific temperatures and solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act on specific molecular targets, offering new avenues for treating diseases .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(4-methoxyphenyl)-1H-pyrazole: This compound shares the methoxyphenyl group but differs in its core structure, leading to different chemical and biological properties.
4-Methoxyphenyl N-(4-(methylthio)phenyl)carbamate: Another compound with a methoxyphenyl group, but with distinct functional groups that confer unique reactivity and applications.
Uniqueness
N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide stands out due to its triazinyl group, which imparts specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H22N4O4 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]butanamide |
InChI |
InChI=1S/C21H22N4O4/c1-4-19(20(26)23-15-7-11-17(29-3)12-8-15)25-21(27)24-18(13-22-25)14-5-9-16(28-2)10-6-14/h5-13,19H,4H2,1-3H3,(H,23,26) |
InChI Key |
HIVRGZSSILSNBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC)N2C(=O)N=C(C=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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